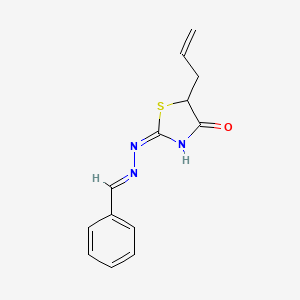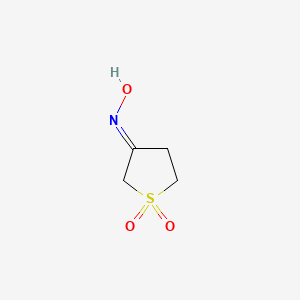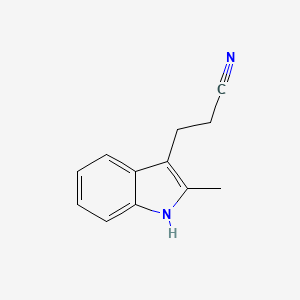![molecular formula C17H17BrN2O3S B2498821 1-[(4-bromophényl)sulfonyl]-N-phényl-2-pyrrolidinecarboxamide CAS No. 317377-72-3](/img/structure/B2498821.png)
1-[(4-bromophényl)sulfonyl]-N-phényl-2-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide is a complex organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a pyrrolidinecarboxamide moiety
Applications De Recherche Scientifique
1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological studies: It is used in studies to understand its interactions with various biomolecules and its potential as a therapeutic agent.
Mécanisme D'action
Target of Action
Similar compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising antimicrobial activity against bacterial and fungal strains .
Mode of Action
The lipophilic character of the compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains . This suggests that the compound may interact with its targets through hydrophobic interactions, which could lead to changes in the target’s function or structure.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria or fungi, leading to their inhibition or death .
Result of Action
The compound has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections . This suggests that the compound’s action at the molecular and cellular level results in the inhibition of these pathogens.
Méthodes De Préparation
The synthesis of 1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the bromophenyl sulfonyl chloride: This is achieved by reacting 4-bromobenzenesulfonyl chloride with an appropriate base.
Coupling with pyrrolidine: The bromophenyl sulfonyl chloride is then reacted with N-phenyl-2-pyrrolidinecarboxamide under suitable conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-throughput screening.
Analyse Des Réactions Chimiques
1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide include:
1-(4-bromophenylsulfonyl)piperazine: This compound shares the bromophenyl sulfonyl moiety but differs in the nitrogen-containing ring structure.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: This compound includes a valine residue, making it structurally distinct yet functionally similar.
The uniqueness of 1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-phenylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-13-8-10-15(11-9-13)24(22,23)20-12-4-7-16(20)17(21)19-14-5-2-1-3-6-14/h1-3,5-6,8-11,16H,4,7,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFPRCJAKLDWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((Z)-2-((E)-3-(3-methyl-4,5-dihydrothiazol-3-ium-2-yl)allylidene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B2498738.png)
![2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2498740.png)

![2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline](/img/structure/B2498744.png)

![5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2498746.png)



![1-{4-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine](/img/structure/B2498756.png)


![3-(benzenesulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2498759.png)

